Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This particular compound features a unique structure that combines a thiazole ring with a phenyl group and a tetrahydrofuran moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the thiazole ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Thiazole derivatives, including this compound, are explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biological pathways, leading to various physiological effects. The compound’s structure allows it to fit into the active sites of enzymes, making it a potent inhibitor or activator .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antitumor drug.
Compared to these compounds, Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has a unique combination of functional groups that may offer distinct biological activities and applications .
Properties
Molecular Formula |
C18H18N2O5S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N2O5S/c1-18(2)11(9-12(21)25-18)15(22)20-17-19-13(16(23)24-3)14(26-17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,19,20,22) |
InChI Key |
YLOHZZUVHVCHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC)C |
Origin of Product |
United States |
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